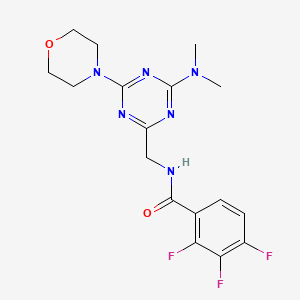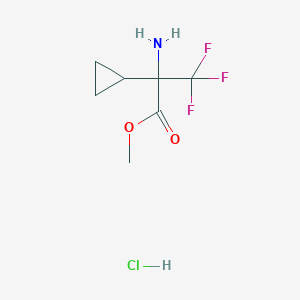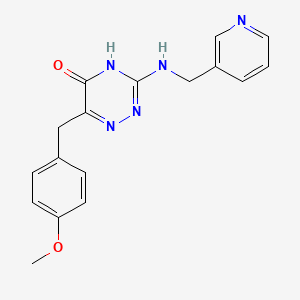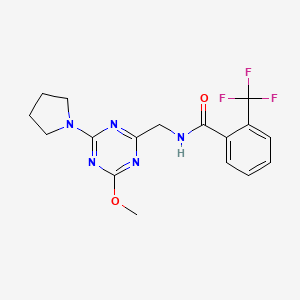![molecular formula C21H19N5O5 B2654208 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251544-60-1](/img/structure/B2654208.png)
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine ring, which is a fused ring system containing nitrogen atoms. This could potentially have implications for the compound’s electronic structure and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at their functional groups, such as nucleophilic substitution reactions at the methoxy groups or the acetamide group .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Compounds related to 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide have shown promising results in scientific research, especially in the context of anticancer and antimicrobial activities. For instance, derivatives of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, sharing structural similarities with the compound , have been synthesized and evaluated for their anticancer and antimicrobial efficacy. These compounds have demonstrated inhibition activity against cancer cell lines, such as HCT 116, with IC50 values ranging from 70 to 90 µg mL-1. Additionally, they were screened for antimicrobial activities, highlighting their potential as dual-function agents in medicinal chemistry (Kumar et al., 2019).
Neuroprotective Potential
Research into 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives has revealed a versatile scaffold for developing adenosine human receptor antagonists. Specifically, these compounds have shown nanomolar affinity for hA2A adenosine receptors (AR), which are implicated in various neurological conditions. Some derivatives also exhibited high selectivity for these receptors, with one compound demonstrating the ability to counteract neurotoxicity in human neuroblastoma SH-SY5Y cells, a model for Parkinson's disease. This suggests that compounds structurally related to this compound could have neuroprotective properties and potential applications in treating neurodegenerative diseases (Falsini et al., 2017).
Antifungal and Insecticidal Activities
The synthesis of novel heterocycles incorporating thiadiazole moieties has been explored for their potential in antifungal and insecticidal applications. Compounds derived from similar structural frameworks have been assessed against the cotton leafworm, Spodoptera littoralis, indicating their utility in agricultural pest management. This suggests that derivatives of this compound might also possess insecticidal and antifungal properties, providing a basis for further research in these areas (Fadda et al., 2017).
PET Imaging of Cerebral Adenosine A2A Receptors
In the context of imaging cerebral adenosine A2A receptors (A2ARs), a compound, Preladenant, was developed and studied for its PET imaging applications. Given the structural similarities, it can be inferred that this compound derivatives could potentially be explored for their use in PET imaging, particularly for mapping A2ARs in the brain, which is relevant in the study of neurological diseases and disorders (Zhou et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-15-6-3-5-14(11-15)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)31-17-8-4-7-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNYOSKIKRCGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2654134.png)
![N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2654136.png)



![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)
![N-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2654143.png)

![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2654147.png)
